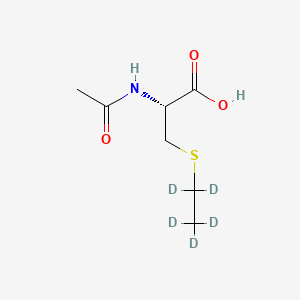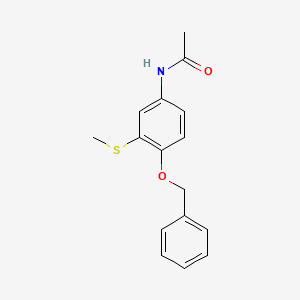
Warfarin-d5
Vue d'ensemble
Description
Warfarin-d5 is a deuterated form of Warfarin, a well-known anticoagulant. The deuterium atoms replace five hydrogen atoms in the Warfarin molecule, making this compound useful as an internal standard in various analytical applications . The molecular formula of this compound is C19H11D5O4, and it has a molecular weight of 313.36 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Warfarin-d5 involves the incorporation of deuterium atoms into the Warfarin molecule. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced by deuterium. One common method involves the use of deuterated reagents in the synthesis process. For example, the reaction of 4-hydroxycoumarin with deuterated benzylideneacetone under basic conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure the incorporation of deuterium atoms. The use of deuterated solvents and reagents is crucial in maintaining the deuterium content in the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Warfarin-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form hydroxywarfarins.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at the aromatic ring or the coumarin moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various hydroxywarfarins, reduced this compound, and substituted derivatives .
Applications De Recherche Scientifique
Warfarin-d5 has several applications in scientific research:
Biology: Employed in studies involving the metabolism and pharmacokinetics of Warfarin.
Medicine: Utilized in clinical research to monitor Warfarin levels in patients and to study drug interactions.
Industry: Applied in the quality control of pharmaceutical formulations containing Warfarin.
Mécanisme D'action
Warfarin-d5, like Warfarin, acts as a vitamin K antagonist. It inhibits the enzyme vitamin K epoxide reductase, which is essential for the regeneration of reduced vitamin K. This inhibition leads to a decrease in the synthesis of vitamin K-dependent clotting factors, including factors II, VII, IX, and X, as well as proteins C and S. The result is an anticoagulant effect that prevents blood clot formation .
Comparaison Avec Des Composés Similaires
Warfarin: The non-deuterated form of Warfarin-d5.
Acenocoumarol: Another vitamin K antagonist with a similar mechanism of action.
Phenprocoumon: A long-acting vitamin K antagonist used in Europe.
Dicoumarol: A naturally occurring anticoagulant with a similar structure to Warfarin.
Uniqueness of this compound: this compound is unique due to the presence of deuterium atoms, which makes it particularly useful as an internal standard in analytical applications. The deuterium atoms provide a distinct mass difference that allows for accurate quantification and analysis of Warfarin and its metabolites in complex biological matrices .
Propriétés
IUPAC Name |
4-hydroxy-3-[3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/i2D,3D,4D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVWKTKQMONHTI-ATTUOBAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CC(=O)C)C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716327, DTXSID801016155 | |
| Record name | 4-Hydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Warfarin-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75472-93-4, 791013-22-4 | |
| Record name | 4-Hydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Warfarin-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[[2-(Biotinamido)ethyl]dithio]propionic Acid 4'-(Hydroxymethyl)DMPO Ester](/img/structure/B562865.png)


![4a-Methyl-2,5,6,7,8,9-hexahydrocyclohepta[e][1,3,4]oxadiazin-3-one](/img/structure/B562869.png)






